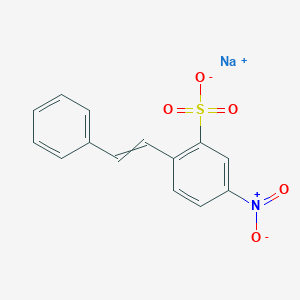
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt is a chemical compound with the molecular formula C14H10NNaO5S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonic acid group, a nitro group, and a phenylethenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt typically involves the nitration of 2-(2-phenylethenyl)benzenesulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step, and the reaction is carried out under controlled temperature to ensure the desired product is obtained.
Industrial production methods may involve large-scale nitration and neutralization processes, with careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the phenylethenyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals, where its unique chemical properties are leveraged.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt can be compared with other similar compounds, such as:
Benzenesulfonic acid, 4-nitro-2-(2-phenylethenyl)-, sodium salt: This compound has a similar structure but with the nitro group in a different position, which can affect its chemical properties and reactivity.
Benzenesulfonic acid, 5-amino-2-(2-phenylethenyl)-, sodium salt: The amino group in place of the nitro group can lead to different chemical and biological activities.
Benzenesulfonic acid, 5-nitro-2-(2-phenylethyl)-, sodium salt: The absence of the double bond in the phenylethenyl group can result in different reactivity and applications.
Propiedades
Número CAS |
10359-69-0 |
|---|---|
Fórmula molecular |
C14H10NNaO5S |
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
sodium;5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H11NO5S.Na/c16-15(17)13-9-8-12(14(10-13)21(18,19)20)7-6-11-4-2-1-3-5-11;/h1-10H,(H,18,19,20);/q;+1/p-1/b7-6+; |
Clave InChI |
MBOXOIPGVJIOIL-UHDJGPCESA-M |
SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10359-69-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















